![molecular formula C17H17N9 B2785169 N-methyl-N-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine CAS No. 2202422-85-1](/img/structure/B2785169.png)
N-methyl-N-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine
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Overview
Description
N-methyl-N-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is a useful research compound. Its molecular formula is C17H17N9 and its molecular weight is 347.386. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies
Research into the synthesis and oxidation of fused imidazoles and triazoles, including compounds with pyrido and triazolo rings, has been detailed, providing foundational methodologies for creating complex molecules for various applications, including medicinal chemistry and material science. For instance, N-Amination and subsequent oxidation processes are crucial for modifying the chemical structure and properties of these compounds, enabling the exploration of their potential uses in different fields (Glover & Rowbottom, 1976).
Antimicrobial and Antitumor Applications
Compounds containing azetidin-3-amine and similar moieties have been explored for their antimicrobial and antitumor properties. Enaminones, serving as building blocks for synthesizing substituted pyrazoles, have shown potential in antitumor and antimicrobial activities. This underscores the importance of such chemical frameworks in developing new therapeutic agents (Riyadh, 2011).
Heterocyclic Chemistry and Drug Discovery
The exploration of fused azolo[1,5-a]pteridines and azolo[5,1-b]purines has revealed the versatility of these heterocyclic systems in synthesizing compounds with potential applications in drug discovery. Such studies provide insights into the reactivity and functionalization of heterocycles, which are crucial for designing molecules with desired biological activities (Gazizov et al., 2020).
Novel Compounds and Their Bioactivities
Research into novel N-arylpyrazole-containing enaminones and their reactions has led to the creation of various compounds with significant cytotoxic effects against cancer cell lines, highlighting the potential of such molecules in cancer therapy (S. Riyadh, 2011). Moreover, the synthesis of functionalized compounds containing pyridazine and related moieties further illustrates the broad applicability of these chemical frameworks in medicinal chemistry and drug development (J. Svete, 2005).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing strategy for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division . The compound’s interaction with CDK2 also induces apoptosis within the cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This disruption leads to the arrest of the cell cycle, preventing the cells from dividing and proliferating . The induction of apoptosis is a downstream effect of this disruption .
Result of Action
The compound’s action results in significant inhibition of cell growth . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45-97 nM and 6-99 nM, respectively . It also exhibits moderate activity against HepG-2 with an IC50 range of 48-90 nM .
properties
IUPAC Name |
N,2-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrido[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N9/c1-11-20-14-7-18-6-5-13(14)17(21-11)24(2)12-8-25(9-12)16-4-3-15-22-19-10-26(15)23-16/h3-7,10,12H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIGSBPQKUWVHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CN=C2)C(=N1)N(C)C3CN(C3)C4=NN5C=NN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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